molecular formula C9H8N4O3 B2411969 2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol CAS No. 1432437-76-7

2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol

Cat. No. B2411969
CAS RN: 1432437-76-7
M. Wt: 220.188
InChI Key: ZCRYXSMOBXTPDC-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrophenol is a nitrophenol derivative . It is reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats .


Synthesis Analysis

The synthesis of 2-methyl-4-nitrophenol has been reported . The synthesis of triazolothiadiazine and its derivatives, which are related to the triazole component of the compound, has also been discussed .


Molecular Structure Analysis

The molecular formula of 2-methyl-4-nitrophenol is CH3C6H3(NO2)OH . The structure of the molecule is nearly planar . The structure of related triazolothiadiazine compounds, which share the triazole component, has been reviewed .


Chemical Reactions Analysis

The reduction of 2-methyl-4-nitrophenol, catalyzed by porous carbon-encapsulated gold nanoparticles, has been investigated . The reaction of related triazole compounds has also been studied .


Physical And Chemical Properties Analysis

The melting point of 2-methyl-4-nitrophenol is 93-98 °C (lit.) . Its molecular weight is 153.14 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Corrosion Inhibition

2-Methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol derivatives have been explored for their potential in corrosion inhibition. Schiff’s bases of triazole derivatives demonstrated significant inhibition efficiency for mild steel in acidic environments. The interaction of these compounds with the metal surface is primarily governed by adsorption isotherms and their molecular structure plays a crucial role in the degree of protection offered against corrosion. Surface analysis further confirmed the formation of a protective inhibitor film on the metal surface, highlighting the compound's utility in this area (Ansari, Quraishi, & Singh, 2014).

Fungicidal Activity

Derivatives of this compound have been synthesized and assessed for their fungicidal activity against various phytopathogens. Certain compounds demonstrated significant efficacy, comparable to commercial fungicides, indicating their potential as novel fungicides. The study emphasized the importance of molecular docking and homologous modeling in understanding the interaction between these compounds and their biological targets (Bai et al., 2020).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of triazole derivatives, including this compound. These compounds have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. The structure-activity relationship studies reveal that the presence and position of substituents on the phenol moiety significantly influence their biological activity (Hussain, Sharma, & Amir, 2008).

Thermal Stability and Explosive Properties

The thermal stability of certain nitro-rich triazole derivatives, which are structurally related to this compound, was evaluated. These studies are crucial for the development of safe and stable energetic materials, potentially usable as propellants and explosives. The bond lengths of chemical substituents significantly influence the thermal stability and decomposition mechanism of these compounds, highlighting their application in materials science (Rao et al., 2016).

properties

IUPAC Name

2-methyl-4-nitro-6-(1,2,4-triazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-6-2-7(13(15)16)3-8(9(6)14)12-4-10-11-5-12/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRYXSMOBXTPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)N2C=NN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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